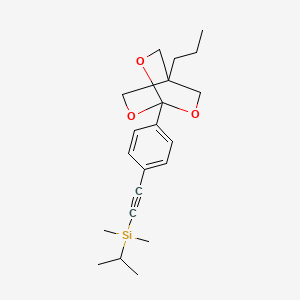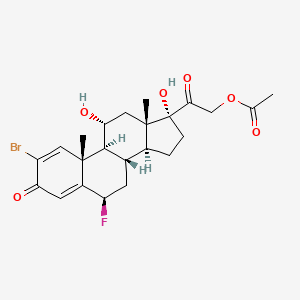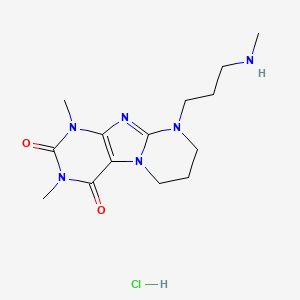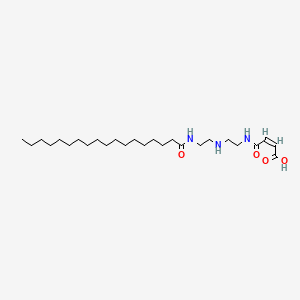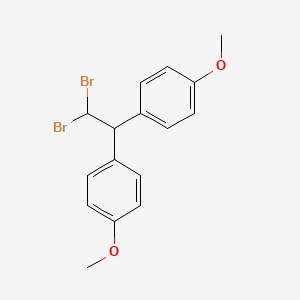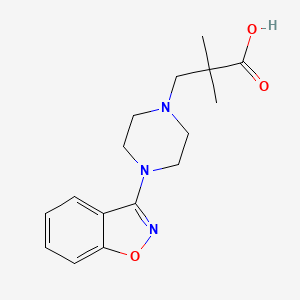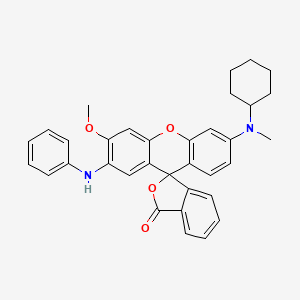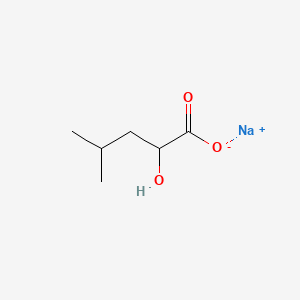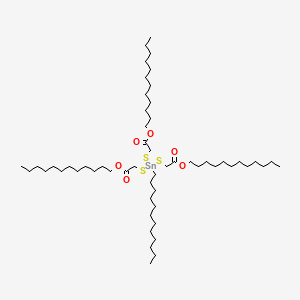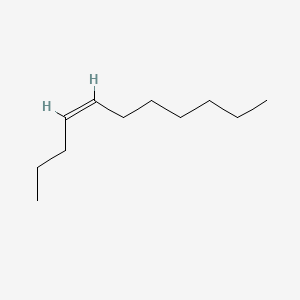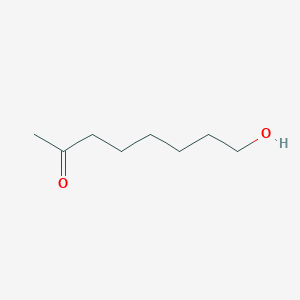
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H,11H-ピラジノ(2,1-c)ピロロ(1,2-a)(1,4)ベンゾジアゼピン-11-オン、12,13,14,14a-テトラヒドロ-13-((4-クロロフェニル)メチル)-: は、ピラジン、ピロール、ベンゾジアゼピンの要素を組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件: 9H,11H-ピラジノ(2,1-c)ピロロ(1,2-a)(1,4)ベンゾジアゼピン-11-オン、12,13,14,14a-テトラヒドロ-13-((4-クロロフェニル)メチル)-の合成は、ピラジン環とピロール環の形成、それに続くベンゾジアゼピンコアとの融合を含む複数のステップを伴います。 反応条件は、通常、目的の生成物の正しい形成を確実にするために、触媒、溶媒、および制御された温度の使用を伴います .
工業的生産方法: この化合物の工業的生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります。 これには、通常、一貫性と効率を確保するために、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類:
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、酸化反応を受けることができます。
還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用することが含まれる場合があります。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン化試薬(例:塩素、臭素)、アルキル化試薬(例:ハロゲン化アルキル)。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は化合物の完全に還元された形態を生成する可能性があります .
科学研究アプリケーション
化学: 化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的研究では、この化合物は、タンパク質や核酸などの生物学的マクロ分子との潜在的な相互作用について研究されています。 これは、治療薬としての可能性についての洞察を提供する可能性があります .
医学: 医学では、この化合物は、特定の受容体や酵素と相互作用する能力など、潜在的な薬理学的特性について調査されています。 これは、さまざまな医学的状態に対する新薬の開発につながる可能性があります .
産業: 産業では、この化合物は、新素材の開発や化学反応における触媒として使用される場合があります。 そのユニークな特性により、さまざまな産業用途において貴重な成分となっています .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent .
Medicine: In medicine, the compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes. This could lead to the development of new drugs for various medical conditions .
Industry: In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial applications .
作用機序
9H,11H-ピラジノ(2,1-c)ピロロ(1,2-a)(1,4)ベンゾジアゼピン-11-オン、12,13,14,14a-テトラヒドロ-13-((4-クロロフェニル)メチル)-の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。これらの相互作用は、さまざまな生化学的経路を調節し、化合物の観測された効果につながります。 関与する正確な分子標的と経路はまだ調査中ですが、予備研究では、この化合物がシグナル伝達経路と細胞プロセスに影響を与える可能性があることを示唆しています .
類似の化合物との比較
類似の化合物:
1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート): フェンタニルおよび関連誘導体の合成における中間体として使用されます.
(-)-カルボン: スペアミントに見られる天然化合物で、雑草に対する生物活性があります.
独自性: 9H,11H-ピラジノ(2,1-c)ピロロ(1,2-a)(1,4)ベンゾジアゼピン-11-オン、12,13,14,14a-テトラヒドロ-13-((4-クロロフェニル)メチル)-の独自性は、複数の環系と官能基を組み合わせた複雑な構造にあります。
類似化合物との比較
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint with bioactive properties against weeds.
Uniqueness: The uniqueness of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- lies in its complex structure, which combines multiple ring systems and functional groups.
特性
CAS番号 |
144109-21-7 |
|---|---|
分子式 |
C22H20ClN3O |
分子量 |
377.9 g/mol |
IUPAC名 |
9-[(4-chlorophenyl)methyl]-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C22H20ClN3O/c23-18-9-7-16(8-10-18)12-24-14-21-20-6-3-11-25(20)19-5-2-1-4-17(19)13-26(21)22(27)15-24/h1-11,21H,12-15H2 |
InChIキー |
NTFVRGIIXIQBFW-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1CC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)
